2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

Catalog No.
S573390
CAS No.
20772-64-9
M.F
C15H15NO2
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phe...

CAS Number

20772-64-9

Product Name

2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

IUPAC Name

2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-10-12-4-3-5-14(18-2)15(12)17/h3-10,17H,1-2H3

InChI Key

OYEREWRJWMPHMA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O

Synonyms

4-(E)-((p-tolylimino)-methylbenzene-1,2-diol), TIMBD

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O

2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of approximately 241.29 g/mol, is a phenolic compound characterized by the presence of a methoxy group at position 2 and an imine group at position 6. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to participate in diverse

2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol can undergo several chemical transformations:

  • Oxidation: It can be oxidized to form quinone derivatives, which are important in many biological processes and synthetic applications.
  • Reduction: The imine group can be reduced to yield the corresponding amine, potentially altering its biological activity.
  • Substitution Reactions: The phenolic hydroxyl group can participate in substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride .

Research indicates that 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol exhibits significant biological activities. It has been investigated for its potential as an antioxidant, which may help in mitigating oxidative stress-related diseases. Additionally, studies have shown that it can inhibit the growth of cancer cells, including those infected with human immunodeficiency virus (HIV) and breast cancer cells, by interfering with specific cell signaling pathways . This compound's ability to bind to estrogen receptors suggests potential applications in hormone-related therapies .

The synthesis of 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 2-methoxyphenol (guaiacol) and p-toluidine (4-methyl aniline). The general procedure includes:

  • Reagents: Combine 2-methoxyphenol and p-toluidine in a suitable solvent (e.g., ethanol or water).
  • Reaction Conditions: Stir the mixture at an elevated temperature to facilitate imine formation.
  • Isolation: Upon completion, precipitate the product through cooling or evaporation, followed by purification methods such as recrystallization.

Alternative methods may involve using green solvents or optimizing conditions to increase yield and reduce environmental impact .

The applications of 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol span several domains:

  • Organic Synthesis: Acts as a versatile building block for synthesizing other complex organic molecules.
  • Pharmaceuticals: Explored for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts.
  • Dyes and Pigments: Utilized in the production of various dyes due to its chromophoric properties .

Studies on the interactions of 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol with biological targets have revealed its affinity for estrogen receptors, suggesting that it may modulate hormonal activity. This interaction could have implications for developing treatments for hormone-sensitive conditions. Further research is necessary to elucidate its full pharmacological profile and potential side effects .

Several compounds share structural similarities with 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, including:

  • 2-Methoxyphenol (Guaiacol): A simpler phenolic compound often used as a precursor in organic synthesis.
  • p-Toluidine: An aniline derivative that serves as a building block for various chemical syntheses.
  • Other Schiff Bases: Compounds formed from similar condensation reactions involving different amines or aldehydes.

Unique Features

The uniqueness of 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol lies in its specific combination of functional groups (methoxy and imine), which imparts distinct chemical reactivity and biological activity compared to other phenolic compounds and Schiff bases. This combination enhances its potential utility in medicinal chemistry and materials science .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.110278721 g/mol

Monoisotopic Mass

241.110278721 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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